molecular formula C26H29N5O3S B12414894 3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile

3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile

Cat. No.: B12414894
M. Wt: 491.6 g/mol
InChI Key: LPBHCIIMBZNWQE-UHFFFAOYSA-N
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Description

HIV-1 inhibitor-32 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes and proteins involved in the viral replication process, thereby preventing the virus from multiplying and spreading within the host. The development of HIV-1 inhibitor-32 represents a significant advancement in the ongoing battle against HIV/AIDS, offering potential for more effective treatments and improved patient outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-32 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process typically begins with the preparation of a core scaffold, followed by the introduction of various functional groups to enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: Industrial production of HIV-1 inhibitor-32 requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: HIV-1 inhibitor-32 undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various derivatives of HIV-1 inhibitor-32 with enhanced or modified inhibitory activity. These derivatives can be further tested for their efficacy and safety in inhibiting HIV-1 replication.

Scientific Research Applications

HIV-1 inhibitor-32 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of enzyme inhibition and the development of new synthetic methodologies.

    Biology: Employed in research to understand the molecular interactions between HIV-1 and its host, as well as the development of resistance mechanisms.

    Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS, with ongoing clinical trials to evaluate its efficacy and safety.

    Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 infection and monitoring treatment progress.

Mechanism of Action

HIV-1 inhibitor-32 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication process. The primary molecular targets include:

    Reverse Transcriptase: Inhibits the enzyme responsible for converting viral RNA into DNA, thereby preventing the integration of the viral genome into the host’s DNA.

    Protease: Blocks the enzyme that cleaves viral polyproteins into functional proteins, essential for viral maturation and assembly.

    Integrase: Inhibits the enzyme that facilitates the integration of viral DNA into the host genome, preventing the establishment of a productive infection.

The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby blocking their catalytic activity and disrupting the viral replication cycle.

Comparison with Similar Compounds

HIV-1 inhibitor-32 can be compared with other similar compounds, such as:

    Raltegravir: An integrase strand transfer inhibitor that prevents the integration of viral DNA into the host genome.

    Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Dolutegravir: A more potent integrase inhibitor with a higher barrier to resistance compared to earlier inhibitors.

Uniqueness of HIV-1 Inhibitor-32: HIV-1 inhibitor-32 stands out due to its unique chemical structure, which allows for enhanced binding affinity and specificity towards its molecular targets. Additionally, it exhibits a broader spectrum of activity against various HIV-1 strains, including those resistant to other inhibitors.

Properties

Molecular Formula

C26H29N5O3S

Molecular Weight

491.6 g/mol

IUPAC Name

3,5-dimethyl-4-[2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]pyrimidin-4-yl]oxybenzonitrile

InChI

InChI=1S/C26H29N5O3S/c1-18-14-21(16-27)15-19(2)25(18)34-24-8-11-28-26(30-24)29-22-9-12-31(13-10-22)17-20-4-6-23(7-5-20)35(3,32)33/h4-8,11,14-15,22H,9-10,12-13,17H2,1-3H3,(H,28,29,30)

InChI Key

LPBHCIIMBZNWQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=CC=C(C=C4)S(=O)(=O)C)C)C#N

Origin of Product

United States

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